

Method Validation for Azoxystrobin Analysis: A Comparative Guide Aligned with SANTE Guidelines

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Compound of Interest

Compound Name: Azoxystrobin-d3

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This guide provides a comprehensive comparison of analytical method validation for the fungicide Azoxystrobin, with and without the use of its deuterated internal standard, **Azoxystrobin-d3**. The validation parameters and experimental protocols detailed herein are in accordance with the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis in food and feed.^{[1][2][3][4]} The use of an isotopically labeled internal standard, such as **Azoxystrobin-d3**, is a recognized strategy to enhance the accuracy and reliability of quantitative analysis, particularly in complex matrices where matrix effects can be significant.^{[5][6]}

Comparative Performance: With and Without Internal Standard

The inclusion of **Azoxystrobin-d3** as an internal standard significantly improves the robustness and accuracy of the analytical method for Azoxystrobin quantification. This is primarily attributed to its ability to compensate for variations during sample preparation and instrumental analysis, including matrix-induced signal suppression or enhancement.^{[5][6]}

Validation Parameter	Without Internal Standard (Azoxystrobin)	With Internal Standard (Azoxystrobin-d3)	SANTE/11312/2021 Guideline
Linearity (R^2)	≥ 0.99	≥ 0.995	≥ 0.99
Recovery (%)	75-110% (Matrix Dependent)	90-110% (More Consistent)	70-120%
Repeatability (RSDr %)	$\leq 20\%$	$\leq 15\%$	$\leq 20\%$
Limit of Quantification (LOQ)	0.5 - 10 $\mu\text{g/kg}$	0.5 - 5 $\mu\text{g/kg}$	Method specific, must be \leq MRL
Matrix Effects	Significant variability observed	Compensated, leading to higher accuracy	Must be assessed and minimized

Table 1: Comparison of method validation parameters for Azoxystrobin analysis with and without the use of **Azoxystrobin-d3** as an internal standard. Data is synthesized from typical performance characteristics reported in analytical literature.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This section details a typical experimental protocol for the analysis of Azoxystrobin in a food matrix (e.g., fruit or vegetable) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[10\]](#)[\[11\]](#)

1. Sample Preparation and Extraction (QuEChERS)

- Homogenization: Homogenize a representative 10-15 g sample of the food commodity.
- Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: For the method utilizing an internal standard, add a known concentration of **Azoxystrobin-d3** solution to the sample.

- Hydration: Add 10 mL of water and vortex for 30 seconds.
- Acetonitrile Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
- Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and immediately vortex for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO_4 , 50 mg Primary Secondary Amine - PSA).
- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

3. LC-MS/MS Analysis

- Sample Dilution: Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., mobile phase) to the desired concentration for injection.
- Instrumentation: Analyze the sample using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 - 0.5 mL/min.
- Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Azoxystrobin: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
 - **Azoxystrobin-d3**: Monitor the corresponding transitions for the internal standard.

Method Validation Workflow and SANTE Guidelines

The following diagrams illustrate the experimental workflow for method validation and the logical relationship of the validation parameters as stipulated by the SANTE guidelines.

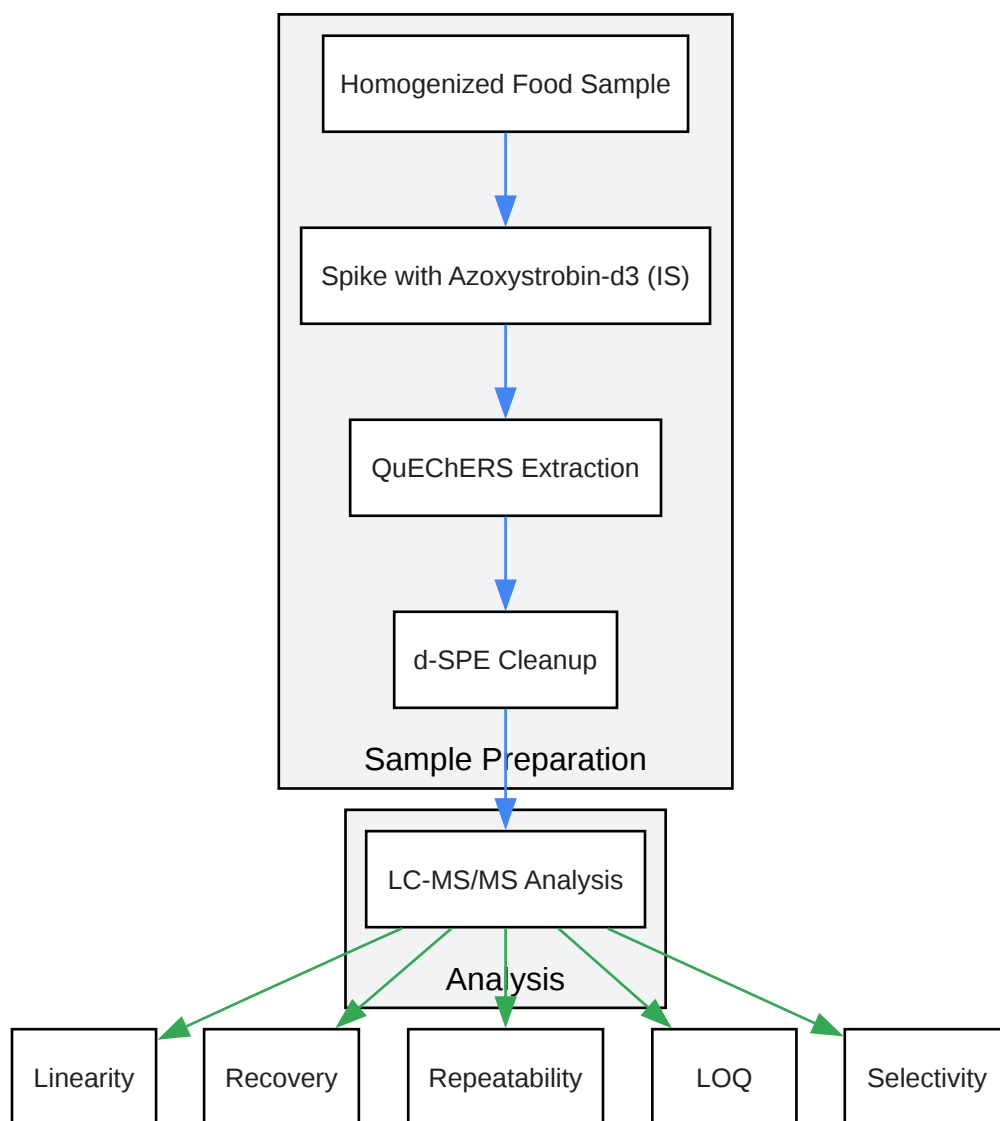


Figure 1. Experimental Workflow for Azoxystrobin Method Validation

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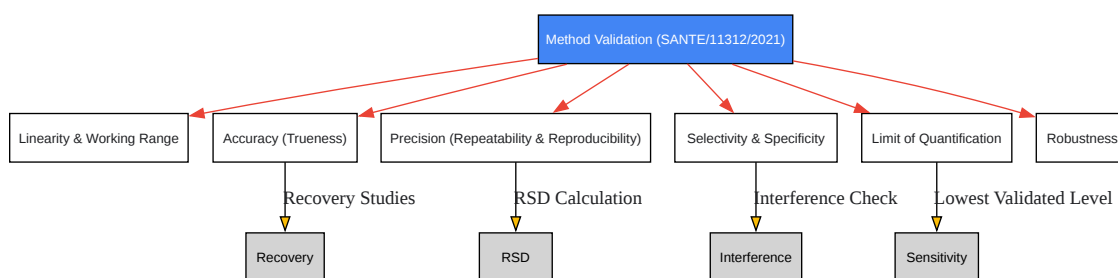


Figure 2. Logical Relationship of SANTE Validation Parameters

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
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